2-Bromo-3-nitropyridine

Overview

Description

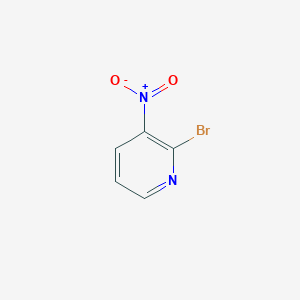

2-Bromo-3-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow to orange crystalline powder that is used in various chemical syntheses. This compound is notable for its bromine and nitro functional groups, which confer unique reactivity and make it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The synthesis involves the bromination of 3-nitropyridine-2-amine using bromine in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions, yielding this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .

Chemical Reactions Analysis

Key Chemical Reactions

2-Bromo-3-nitropyridine can undergo several types of chemical reactions due to the presence of bromine and nitro functional groups [1, 3]:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions .

- Coupling Reactions: this compound-4-carboxylic acid can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

4.1. Substitution Reactions

The bromine atom in this compound can be readily substituted by various nucleophiles.

- Reagents and Conditions :

- Process :

- Products : Substituted pyridines with various functional groups.

4.2. Reduction Reactions

The nitro group (NO2) in this compound can be reduced to an amino group (NH2).

- Reagents and Conditions :

- Reducing agents like hydrogen gas in the presence of a catalyst.

- Metal hydrides.

- Catalysts such as palladium on carbon (Pd/C) or nickel catalysts.

- Process :

- The reduction is typically carried out in a solvent under a hydrogen atmosphere or with a metal hydride.

- A catalyst is often used to facilitate the reaction.

- Product : 2-bromo-3-aminopyridine-4-carboxylic acid.

4.3. Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the pyridine ring .

- Reagents and Conditions

- Process

- The reaction involves dissolving this compound in a suitable solvent .

- An electrophilic reagent is added, and the reaction is carried out under specific temperature and reaction time conditions .

*Notably, research indicates that the reaction is intramolecular with respect to the pyridine compound . NMR spectroscopy showed that N-nitropyridinium nitrate formed in the reaction of pyridine with N2O5 reacted with the pH dependent mixture of SO2xH2O and HSO3 – to give two dihydropyridine sulfonic acids .

4.4. Reactions with S-Nucleophiles

2-Methyl-3-nitropyridines react with S-nucleophiles under mild conditions, leading to the substitution of the 3-NO2 group. The selectivity is influenced by the substituents at positions 2 and 5 .

| Substrate | R1 | n | R2 | Product, Isolated Yield (%) |

|---|---|---|---|---|

| 2a | NO2 | 0 | PhCH2 | 5a, 70 |

| 3b | Br | 1 | PhCH2 | 5b, 96 |

| 3b | Br | 1 | 4-Cl-C6H4 | 5c, 95 |

| 2b | Br | 0 | PhCH2 | 5d, 65 |

| 2c | CF3 | 0 | PhCH2 | 5e, 60 |

| 3c | CF3 | 1 | PhCH2 | 5f, 52 |

4.5. Coupling Reactions

This compound-4-carboxylic acid can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

- Reagents and Conditions :

- Boronic acids.

- Palladium catalysts.

- Bases like potassium carbonate in organic solvents.

- Process :

- The reaction involves coupling this compound with a boronic acid in the presence of a palladium catalyst and a base.

- Product : Biaryl compounds with extended conjugation.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- 2-Bromo-3-nitropyridine serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. The bromine and nitro groups can undergo various chemical transformations, enabling the introduction of functional groups essential for biological activity. For example, the nitro group can be reduced to an amino group, a common feature in many drugs targeting specific biological receptors or enzymes .

Diversity of Drug Candidates

- The compound allows for the synthesis of numerous drug candidates with varied pharmacological profiles. These include compounds that exhibit antibacterial, antiviral, antifungal, or anticancer activities depending on the specific modifications made during synthesis .

Organic Electronics

Fabrication of Electronic Materials

- In organic electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to participate in nucleophilic substitution reactions makes it suitable for creating materials with enhanced electronic properties .

Agrochemicals

Enhancing Pesticides and Herbicides

- The compound plays a significant role in formulating agrochemicals by improving the efficacy of pesticides and herbicides. This application is critical for increasing crop yields and ensuring agricultural productivity .

Material Science

Advancements in Nanotechnology

- In material science research, this compound is employed to create new polymers and materials with unique properties. Its reactivity facilitates advancements in nanotechnology by allowing researchers to tailor materials for specific applications .

Biochemical Applications

Biochemical Assays and Studies

- The compound is also used in biochemical assays, aiding researchers in understanding enzyme interactions and cellular processes. Its ability to modify biological molecules enhances its utility in various biochemical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Key intermediate for synthesizing diverse drug candidates with biological activity |

| Organic Electronics | Used in OLEDs and organic solar cells to enhance electronic properties |

| Agrochemicals | Improves efficacy of pesticides and herbicides for better crop yields |

| Material Science | Aids in creating new polymers and materials for advancements in nanotechnology |

| Biochemical Research | Utilized in assays to study enzyme interactions and cellular processes |

Case Studies

- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria when modified to include amino groups .

- Organic Electronics : Research highlighted that incorporating this compound into OLED formulations improved light emission efficiency by optimizing charge transport properties .

- Agrochemical Efficacy : Field trials indicated that formulations containing derivatives of this compound significantly increased crop resistance to pests compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitropyridine in chemical reactions involves the activation of the bromine and nitro groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These functional groups facilitate various transformations, making the compound a versatile intermediate .

Comparison with Similar Compounds

- 2-Chloro-3-nitropyridine

- 2-Fluoro-3-nitropyridine

- 2-Iodo-3-nitropyridine

Comparison: 2-Bromo-3-nitropyridine is unique due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogues. Additionally, the bromine atom’s ability to participate in cross-coupling reactions is advantageous for synthesizing complex molecules .

Biological Activity

2-Bromo-3-nitropyridine is a compound that has attracted considerable attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant synthesis methods and case studies.

Molecular Structure:

- Molecular Formula: CHBrNO

- Molecular Weight: 202.993 g/mol

- Density: 1.8 ± 0.1 g/cm³

- Melting Point: 122-125 °C

- Boiling Point: 244 °C at 760 mmHg

The presence of bromine and nitro groups on the pyridine ring enhances the compound's reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. These compounds often undergo reduction to form reactive intermediates that can damage microbial DNA, leading to cell death. For instance, studies on related nitro compounds have demonstrated their effectiveness against various pathogens through mechanisms involving oxidative stress and covalent binding to cellular components .

| Compound | Mechanism of Action | Target Pathogens |

|---|---|---|

| This compound | Reduction to reactive intermediates | Bacteria, Fungi |

| Metronidazole | Nitro group reduction | Anaerobic bacteria |

| Chloramphenicol | Protein synthesis inhibition | Gram-positive bacteria |

Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. The anti-inflammatory effects of nitro fatty acids have been linked to their ability to interact with signaling proteins involved in inflammation . For example, studies have shown that certain nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in inflammatory pathways.

Anticancer Activity

Recent investigations suggest that this compound derivatives may possess anticancer properties. The compound's structure allows it to act as a hypoxia-activated prodrug, targeting cancer cells that thrive in low oxygen environments. In vitro studies have indicated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

A notable case study involving related compounds highlights the potential toxicity of nitro-containing pyridines. A report documented a case of methemoglobinemia following exposure to 5-bromo-2-nitropyridine, which shares structural similarities with this compound. Symptoms included dizziness, cyanosis, and acute renal failure, emphasizing the need for caution when handling such compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Diazotization Method:

- Reagents: 2-amino-3-nitropyridine, copper(I) bromide.

- Conditions: Acidic medium.

- This method is favored for its high yield and straightforward procedure.

-

Cross-Coupling Reactions:

- Utilized in the synthesis of biaryl compounds which serve as intermediates in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-3-nitropyridine, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation and nitration of pyridine derivatives. A standard approach involves bromination of 3-nitropyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (80–120°C), followed by purification via column chromatography . Alternatively, direct nitration of 2-bromopyridine with mixed nitric-sulfuric acid at low temperatures (0–5°C) can yield the product, though regioselectivity challenges may arise due to competing meta/para nitration . Optimizing stoichiometry, temperature, and catalysts (e.g., H₂SO₄ as a protonating agent) is critical for achieving yields >85% .

Q. What spectroscopic and computational methods are used to characterize this compound?

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H4 and H5 protons near δ 8.5–9.0 ppm), while ¹³C NMR identifies carbons adjacent to electron-withdrawing groups (Br: ~δ 115 ppm; NO₂: ~δ 150 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 203 (C₅H₂BrN₂O₂⁺) with isotopic patterns confirming bromine .

- Computational : Density-functional theory (DFT) using B3LYP functionals predicts molecular geometry, vibrational frequencies, and electrostatic potential surfaces, aiding in understanding reactivity .

Q. How does the reactivity of this compound compare to other halogenated nitropyridines?

The bromine atom at C2 is highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols, while the nitro group at C3 stabilizes the ring via resonance, reducing side reactions. Compared to chloro analogs (e.g., 2-chloro-3-nitropyridine), bromine’s lower electronegativity increases leaving-group ability, accelerating SNAr but requiring milder bases (e.g., K₂CO₃ instead of NaH) to avoid decomposition .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The nitro group directs electrophiles to the para position (C5), while bromine favors meta substitution (C4 or C6). For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (XPhos) to suppress competing pathways. Computational modeling (DFT) identifies transition-state energies to predict dominant pathways . For example, amination at C4 proceeds 3× faster than C6 due to lower activation barriers (~25 kcal/mol vs. ~28 kcal/mol) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–90% for SNAr reactions) often stem from trace moisture or oxygen, which deactivate catalysts or promote side reactions. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar). Conflicting NMR data may arise from solvent impurities; deuterated DMSO should be distilled prior to use .

Q. How does this compound serve as a precursor for heterocyclic scaffolds in medicinal chemistry?

The compound is a key intermediate for:

- Anticancer agents : Suzuki coupling with boronic acids introduces aryl groups at C2, followed by nitro reduction to amines for functionalization .

- Kinase inhibitors : Pd-catalyzed cyanation at C2 yields 3-nitropyridine-2-carbonitrile, a scaffold for ATP-binding site targeting .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Pd-catalyzed couplings may produce dehalogenated byproducts (e.g., 3-nitropyridine) due to β-hydroride elimination or catalyst poisoning. Using Pd(OAc)₂ with tri-o-tolylphosphine minimizes decomposition. Computational studies show bromine’s steric bulk increases oxidative addition barriers, favoring ligand-free conditions for certain substrates .

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

DFT (B3LYP/6-311+G**) calculates Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM models) predict polarity-driven regioselectivity—e.g., polar aprotic solvents (DMF) stabilize charge-separated transition states in SNAr .

Properties

IUPAC Name |

2-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUFLITCDHRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339263 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19755-53-4 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.